Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. the Unsubstituted Benzyl Analogue
Compared with the unsubstituted benzyl analogue 2‑(benzylsulfanyl)‑4,5‑diphenyl‑1‑(2‑propynyl)‑1H‑imidazole (CAS 338412‑81‑0), the introduction of a chlorine atom at the para position of the benzyl ring increases the molecular weight by 34.4 g mol⁻¹ (from 380.5 to 414.9 g mol⁻¹) and raises the computed XLogP3‑AA from an estimated ~5.5 to 6.5 [1]. The resulting lipophilicity almost certainly exceeds the typical optimal range for oral bioavailability (LogP 1–4), which must be factored into assay design.
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | MW = 414.9 g mol⁻¹; XLogP3‑AA = 6.5 |
| Comparator Or Baseline | 2‑(Benzylsulfanyl)‑4,5‑diphenyl‑1‑(2‑propynyl)‑1H‑imidazole (CAS 338412‑81‑0): MW = 380.5 g mol⁻¹; XLogP3‑AA ≈ 5.5 (estimated from fragment‑based calculation) |
| Quantified Difference | ΔMW = +34.4 g mol⁻¹; ΔXLogP3‑AA ≈ +1.0 unit |
| Conditions | Computed properties from PubChem (release 2025.09.15) and estimated logP contribution of a para‑chloro substituent (+0.7–1.0 log units) |
Why This Matters
The substantial increase in lipophilicity alters compound solubility, membrane permeability and non‑specific protein binding, making the 4‑chlorobenzyl congener a more appropriate choice for intracellular target screens where high passive permeability is desired, while simultaneously necessitating careful solubility management.
- [1] PubChem Compound Summary for CID 3851998 (MW = 414.9 g mol⁻¹; XLogP3‑AA = 6.5). National Center for Biotechnology Information (2025). View Source
